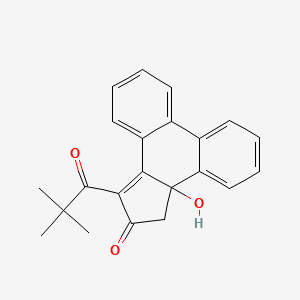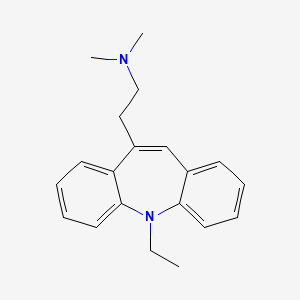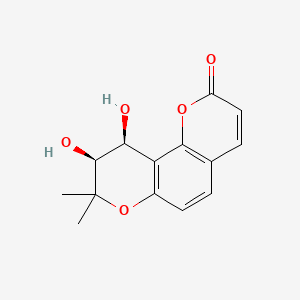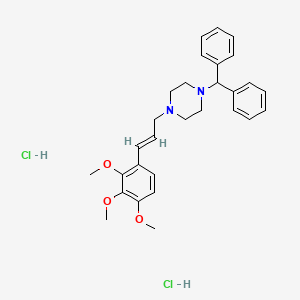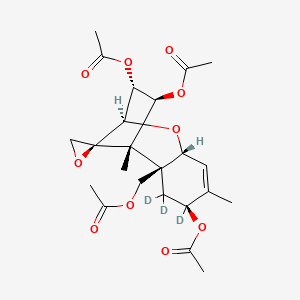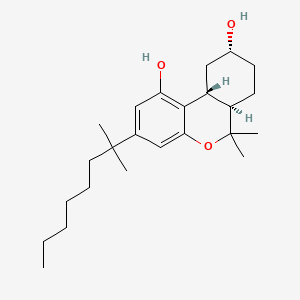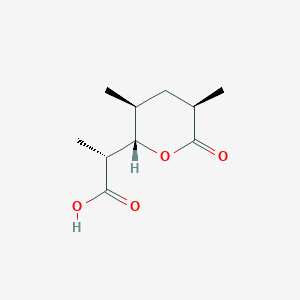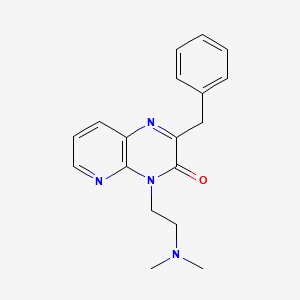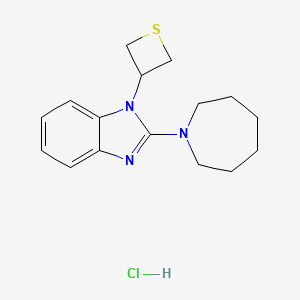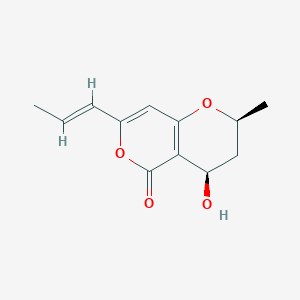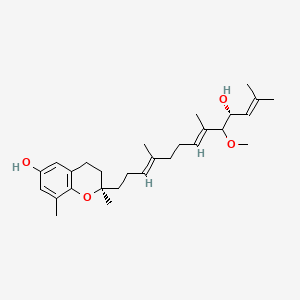
Canbisol, (+/-)-(rrr)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Canbisol, also known as Nabidrox, is a synthetic cannabinoid derivative. It is the dimethylheptyl homologue of 9-nor-9β-hydroxyhexahydrocannabinol (HHC). This compound is a potent agonist at both the CB1 and CB2 receptors, with a binding affinity of 0.1 nM at CB1 and 0.2 nM at CB2 . Canbisol is primarily used in scientific research, particularly in receptor binding studies to determine the structure and function of cannabinoid receptors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Canbisol involves several steps, starting with the preparation of the core benzochromene structure. The key steps include:
Formation of the benzochromene core: This involves the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the dimethylheptyl side chain: This step typically involves alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production of Canbisol follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of intermediates: Large-scale preparation of the benzochromene core and the dimethylheptyl side chain.
Optimization of reaction conditions: Ensuring high yield and purity through controlled reaction conditions.
Purification: Using techniques such as chromatography to isolate and purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Canbisol undergoes various chemical reactions, including:
Oxidation: Canbisol can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert Canbisol to its corresponding reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the Canbisol molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions include hydroxylated derivatives, reduced forms, and substituted analogs of Canbisol.
Applications De Recherche Scientifique
Canbisol has a wide range of applications in scientific research:
Chemistry: Used in receptor binding studies to understand the structure and function of cannabinoid receptors.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Studied for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new synthetic cannabinoids and related compounds.
Mécanisme D'action
Canbisol exerts its effects by binding to cannabinoid receptors CB1 and CB2. The binding affinity is 0.1 nM at CB1 and 0.2 nM at CB2 . Upon binding, Canbisol activates these receptors, leading to the modulation of various signaling pathways. This includes the inhibition of adenylyl cyclase, reduction of cyclic AMP levels, and activation of mitogen-activated protein kinases (MAPKs). These pathways are involved in processes such as pain modulation, inflammation, and immune response .
Comparaison Avec Des Composés Similaires
Canbisol is similar to other synthetic cannabinoids such as:
- CP 42,096
- HU-210
- HU-243
- Nabilone
Uniqueness
What sets Canbisol apart is its high binding affinity for both CB1 and CB2 receptors, making it a potent agonist. This high affinity allows for more effective receptor activation and modulation of signaling pathways compared to other cannabinoids .
Propriétés
Numéro CAS |
101693-56-5 |
|---|---|
Formule moléculaire |
C24H38O3 |
Poids moléculaire |
374.6 g/mol |
Nom IUPAC |
(6aR,9R,10aR)-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,8,9,10,10a-hexahydrobenzo[c]chromene-1,9-diol |
InChI |
InChI=1S/C24H38O3/c1-6-7-8-9-12-23(2,3)16-13-20(26)22-18-15-17(25)10-11-19(18)24(4,5)27-21(22)14-16/h13-14,17-19,25-26H,6-12,15H2,1-5H3/t17-,18-,19-/m1/s1 |
Clé InChI |
UEKGZFCGRQYMRM-GUDVDZBRSA-N |
SMILES isomérique |
CCCCCCC(C)(C)C1=CC(=C2[C@@H]3C[C@@H](CC[C@H]3C(OC2=C1)(C)C)O)O |
SMILES canonique |
CCCCCCC(C)(C)C1=CC(=C2C3CC(CCC3C(OC2=C1)(C)C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



